3-(R)-3-Hydroxyprazepam is a chiral compound derived from prazepam, a member of the benzodiazepine class of drugs. This compound is notable for its pharmacological properties, particularly its anxiolytic effects. The molecular formula for 3-(R)-3-Hydroxyprazepam is , and it has a molecular weight of approximately 326.777 g/mol . The compound is classified as a psychoactive substance due to its interaction with the central nervous system.
The synthesis of 3-(R)-3-Hydroxyprazepam typically involves several steps, starting from substituted 2-aminobenzophenones. One common method includes the reaction of a substituted 2-aminobenzophenone with an alpha-amino acid or its ester, leading to the formation of the benzodiazepine structure through cyclization .
The reaction conditions often involve solvents such as pyridine or dimethylformamide, and the process may require strong acids to facilitate salt formation during purification . The stereoselective nature of this synthesis allows for the predominant formation of the R-enantiomer, which has been observed in both animal and human studies .
The molecular structure of 3-(R)-3-Hydroxyprazepam features a benzodiazepine core, characterized by a fused benzene and diazepine ring. The specific stereochemistry at the hydroxyl group is crucial for its biological activity. The InChIKey for this compound is FSBZZQYOKRMUSO-UHFFFAOYSA-N, which can be used to access detailed structural information in chemical databases .
The structural formula can be represented as follows:
3-(R)-3-Hydroxyprazepam undergoes various chemical reactions typical of benzodiazepine derivatives. Notably, metabolic studies indicate that it can be subject to N-dealkylation and hydroxylation, leading to different metabolites. For instance, in vitro studies using liver microsomes have shown that 3-hydroxyprazepam is formed stereoselectively during metabolism .
Additionally, the compound's reactivity can be influenced by substituents on the benzodiazepine ring, which may alter its pharmacokinetic properties and metabolic pathways.
The mechanism of action for 3-(R)-3-Hydroxyprazepam primarily involves modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening events when GABA binds to its receptor . This action results in anxiolytic, sedative, and muscle relaxant effects.
Pharmacokinetically, 3-(R)-3-Hydroxyprazepam exhibits a long elimination half-life ranging from 36 to 200 hours, indicating prolonged activity within the body .
3-(R)-3-Hydroxyprazepam is primarily used in research settings to study its pharmacological properties and potential therapeutic applications. Its anxiolytic effects make it a candidate for treating anxiety disorders and related conditions. Additionally, it serves as an important reference compound in studies investigating benzodiazepine metabolism and receptor interaction mechanisms .
Research continues into its efficacy compared to other anxiolytics, exploring both its benefits and potential side effects in clinical settings.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3